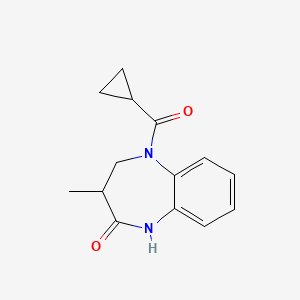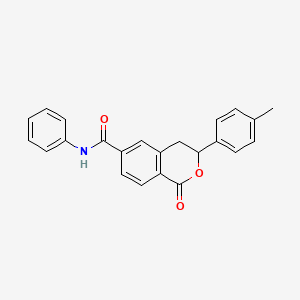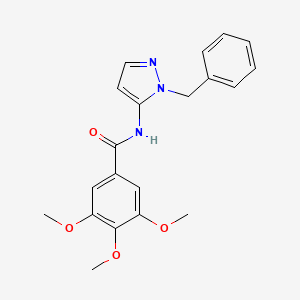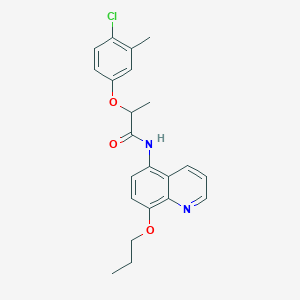![molecular formula C22H25ClN2O B11328161 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11328161.png)
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide typically involves the coupling of tryptamine derivatives with chlorophenyl compounds. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of the chlorophenyl compound . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.
Análisis De Reacciones Químicas
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets, such as serotonin receptors and enzymes involved in the metabolism of tryptophan. The indole ring structure allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .
Comparación Con Compuestos Similares
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound, derived from ibuprofen and tryptamine, shares a similar indole structure but differs in the substituents attached to the indole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative combines tryptamine with naproxen, highlighting the versatility of indole derivatives in forming hybrid molecules with diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H25ClN2O |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide |
InChI |
InChI=1S/C22H25ClN2O/c1-3-15(4-2)22(26)25-14-18(16-9-5-7-11-20(16)23)19-13-24-21-12-8-6-10-17(19)21/h5-13,15,18,24H,3-4,14H2,1-2H3,(H,25,26) |
Clave InChI |
WBQOKMMEZDVCRV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11328090.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11328106.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11328111.png)
![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328114.png)
![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)

![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)

![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
